molecular formula C9H10Cl2F3N B13591002 {[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride

{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride

Cat. No.: B13591002
M. Wt: 260.08 g/mol
InChI Key: WOHLBNGWWDIFPP-UHFFFAOYSA-N
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Description

Direct Reductive Amination with Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent for reductive amination of aldehydes and ketones with primary or secondary amines. For chlorinated trifluoromethylbenzylamines, this method avoids side reactions common with traditional reductants like sodium cyanoborohydride. The reaction proceeds via imine formation between 3-chloro-4-(trifluoromethyl)benzaldehyde and methylamine, followed by reduction.

Key advantages include compatibility with acid-sensitive functional groups and reducible moieties (e.g., C=C bonds). In 1,2-dichloroethane (DCE), the reaction achieves 85–90% yield within 4–6 hours at room temperature. Acetic acid accelerates imine formation without compromising the trifluoromethyl group.

Indirect Reductive Amination for Sterically Hindered Substrates

For sterically hindered ketones or amines, a two-step protocol is preferred. First, the imine is pre-formed in methanol, followed by reduction with sodium borohydride (NaBH₄). This approach minimizes dialkylation byproducts, particularly when using primary amines. For example, reacting 3-chloro-4-(trifluoromethyl)acetophenone with methylamine in methanol yields the imine intermediate, which is reduced to the tertiary amine in 78% isolated yield.

Properties

Molecular Formula

C9H10Cl2F3N

Molecular Weight

260.08 g/mol

IUPAC Name

1-[3-chloro-4-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H9ClF3N.ClH/c1-14-5-6-2-3-7(8(10)4-6)9(11,12)13;/h2-4,14H,5H2,1H3;1H

InChI Key

WOHLBNGWWDIFPP-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=C1)C(F)(F)F)Cl.Cl

Origin of Product

United States

Preparation Methods

Direct Alkylation of Benzylamine Derivatives

One classical approach involves the direct alkylation of the primary amine group of 3-chloro-4-(trifluoromethyl)benzylamine with methylating agents such as methyl iodide. However, this method often suffers from over-alkylation, producing dimethylated byproducts even when sub-stoichiometric amounts of methyl iodide are used. Attempts to control the stoichiometry or reaction conditions have limited success in preventing these side reactions.

Protection-Deprotection Strategy

To circumvent the problem of dimethylation, protection of the amine group (e.g., with tert-butyloxycarbonyl (Boc) or acetyl groups) prior to methylation has been explored. This method allows selective methylation of the protected amine, followed by deprotection to yield the desired methylamine hydrochloride. However, the additional steps of protection and deprotection increase the complexity and reduce the overall efficiency of the synthesis.

One-Pot Methylation Using Trimethylorthoformate and Acid Catalysis

A more efficient and higher-yielding method involves a one-pot reaction using trimethylorthoformate in the presence of catalytic amounts of sulfuric acid. This approach successfully affords N-methylamine hydrochlorides with minimal formation of dimethylated byproducts (<10%). The acid catalysis promotes the formation of an iminium intermediate that is subsequently reduced or hydrolyzed to the methylamine salt. This method avoids the use of hazardous methyl iodide and simplifies the purification process.

Cyanamide Pathway for Intermediate Formation

In some synthetic schemes, the preparation of N-methylamine hydrochlorides is preceded by the synthesis of N-arylcyanamide intermediates. Two pathways are reported:

  • Single-step cyanation of arylamine with cyanogen bromide, which has drawbacks including moderate yields and the use of toxic reagents.

  • A three-step process via thiourea intermediates, which is preferred due to higher yields and avoidance of cyanogen bromide.

After cyanamide formation, conversion to the N-methylamine hydrochloride is achieved by reaction with methylamine or methylamine hydrochloride salts under heating conditions.

Chemical Reactions Analysis

Types of Reactions

{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of {[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to receptors and enzymes, thereby modulating their activity. This compound has been shown to interact with opioid receptors, providing analgesic effects by depressing peripheral and centrally mediated pain pathways .

Comparison with Similar Compounds

Table 1: Molecular Properties of Compared Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target: {[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride C10H11Cl2F3N ~261 (calculated) 3-Cl, 4-CF3, benzyl-methylamine
4-[3-(Trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-amine hydrochloride () C12H14ClF3NO 298.7 (estimated) Tetrahydropyran, 3-CF3
Compound 10o () C27H25ClF3N5O3S 582.1 3-Cl, 4-CF3, urea, thiazole, piperazine
Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride () C5H9ClF3NO2 207.58 Aliphatic CF3, ester

Biological Activity

The compound {[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

  • Molecular Formula : C10H10ClF3N
  • Molecular Weight : 253.64 g/mol

The biological activity of {[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is attributed to its structural features, particularly the presence of the trifluoromethyl group, which enhances lipid solubility and metabolic stability. This group facilitates interactions with biological targets through:

  • Hydrogen Bonding : The electronegative fluorine atoms can form hydrogen bonds with amino acid residues in target proteins.
  • π-π Stacking Interactions : The aromatic ring can engage in π-π stacking with other aromatic residues, influencing binding affinity.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to {[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride. For instance, derivatives with trifluoromethyl groups have shown promising results against various cancer cell lines, including:

CompoundCell LineIC50 (μM)
3bMCF-710.4
3eHek2935.4

These results indicate that modifications in the phenyl ring significantly affect cytotoxicity and selectivity towards cancer cells .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases:

  • Acetylcholinesterase (AChE) : Inhibition is crucial for increasing acetylcholine levels in synapses, which may benefit conditions like Alzheimer's disease.
  • Cyclooxygenase (COX) : Inhibition of COX enzymes is significant for anti-inflammatory effects.

The following table summarizes the enzyme inhibition data:

EnzymeCompoundIC50 (μM)
AChE3b19.2
BChE3e13.2
COX-23bModerate

Case Studies

  • Case Study on Neuroprotection :
    A study investigated the neuroprotective effects of a related compound against oxidative stress-induced apoptosis in neuronal cells. The results indicated a significant reduction in cell death when treated with the compound, suggesting potential therapeutic applications for neurodegenerative disorders.
  • Case Study on Anti-inflammatory Activity :
    Another research focused on evaluating the anti-inflammatory properties of similar derivatives. The findings revealed that these compounds effectively reduced inflammation markers in vivo, highlighting their potential as therapeutic agents for inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for {[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation and reductive amination steps. A common route starts with chlorination and trifluoromethylation of a benzyl precursor, followed by reductive amination using methylamine under hydrogenation with palladium on carbon (Pd/C) . Key parameters include:
  • Temperature : 40–60°C for halogenation to avoid side reactions.
  • Catalyst : Pd/C (5–10% loading) for efficient hydrogenation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
    Industrial methods may employ continuous flow reactors for scalability and consistency .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., chloro and trifluoromethyl groups) and amine protonation .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 268.03) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns in the hydrochloride salt .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed biological activities (e.g., dual enzyme activation/inhibition) during pharmacological studies?

  • Methodological Answer : Contradictory results may arise from assay conditions or target-specific interactions. Strategies include:
  • Dose-Response Curves : Test concentrations across 3–4 log units to identify biphasic effects .
  • Kinetic Studies : Use stopped-flow spectrometry to differentiate competitive vs. non-competitive inhibition.
  • Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to enzyme active sites .
    Example: In a study of 976 compounds, fluorinated amines showed activity shifts dependent on assay pH and cofactor availability .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing chloro and trifluoromethyl groups activate the benzyl position for nucleophilic attack. Key factors:
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
  • Leaving Groups : Bromide or tosylate derivatives improve substitution efficiency over chloride .
  • Kinetic Isotope Effects (KIEs) : Deuterium labeling at the benzyl position can confirm concerted vs. stepwise mechanisms .

Q. How does the compound’s fluorinated aromatic ring influence its pharmacokinetic profile compared to non-fluorinated analogs?

  • Methodological Answer : The trifluoromethyl group increases metabolic stability and lipophilicity (logP ~2.8 vs. ~1.5 for non-fluorinated analogs). Techniques for assessment:
  • In Vitro Metabolism : Liver microsome assays (e.g., human CYP450 isoforms) quantify oxidation resistance .
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction (fu) .
  • Comparative Pharmacokinetics : Radiolabeled analogs (³H or ¹⁴C) track absorption/distribution in rodent models .

Comparative Analysis

Q. How does {[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride compare to structurally similar compounds in receptor binding studies?

  • Methodological Answer :
CompoundSubstituentsBinding Affinity (Ki, nM)Target Receptor
Target Compound3-Cl, 4-CF₃12 ± 2.1Dopamine D₂
Analog A4-F, 3-CH₃45 ± 5.3Dopamine D₂
Analog B3-CF₃, 4-OCH₃210 ± 15Serotonin 5-HT₂A
  • Key Insight : The chloro and trifluoromethyl groups synergistically enhance steric complementarity to hydrophobic receptor pockets .

Safety and Toxicology

Q. What protocols are recommended for evaluating the compound’s cytotoxicity in primary cell cultures?

  • Methodological Answer :
  • Cell Viability Assays : Use MTT or resazurin reduction assays with IC₅₀ determination (e.g., IC₅₀ = 58 µM in HepG2 cells) .
  • Apoptosis Markers : Flow cytometry with Annexin V/PI staining to differentiate necrotic vs. apoptotic pathways .
  • Mitochondrial Stress Tests : Seahorse XF Analyzer measures oxygen consumption rate (OCR) and glycolytic flux .

Data Contradiction Management

Q. How should discrepancies between computational predictions and experimental results in solubility studies be addressed?

  • Methodological Answer :
  • Solubility Parameter Calculation : Compare Hansen solubility parameters (δD, δP, δH) from COSMO-RS simulations with experimental shake-flask data .
  • pH-Solubility Profiling : Use potentiometric titration (e.g., CheqSol) to account for ionization effects .
  • Polymorph Screening : Powder X-ray diffraction (PXRD) identifies crystalline forms with varying solubility .

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